
2-(2-Bromo-4-chlorophenoxy)propanamide
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Description
2-(2-Bromo-4-chlorophenoxy)propanamide is a halogenated aromatic compound with the molecular formula C₉H₈BrClNO₂ (CAS: 77112-25-5) . It features a propanamide backbone substituted with a 2-bromo-4-chlorophenoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to bioactive phenoxyacetamide derivatives.
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-(2-bromo-4-chlorophenoxy)propanamide and related compounds:
Key Findings from Comparative Analysis :
Phenethyl substitution (as in C₁₇H₁₇BrClNO₂) significantly elevates molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
Electronic Effects :
- Reversing halogen positions (e.g., N-(4-Bromophenyl)-2-chloropropanamide) alters electron-withdrawing/donating effects, influencing aromatic ring reactivity and intermolecular interactions .
Functional Group Diversity :
- The hydrazide variant (C₈H₇BrClN₂O₂) introduces a reactive -NH-NH₂ group, enabling coordination chemistry applications distinct from the amide-based analogs .
Properties
Molecular Formula |
C9H9BrClNO2 |
---|---|
Molecular Weight |
278.53g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)propanamide |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H2,12,13) |
InChI Key |
BZKLHEQENRQRRY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Br |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
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